(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride
Overview
Description
“(S)-2-Amino-1-(3-chloro-phenyl)-ethanol hydrochloride” is a chemical compound with the linear formula C8H11Cl2NO . It’s available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of related compounds often involves reduction reactions. For instance, “(S)-2-Chloro-1-(3-chlorophenyl)ethanol” was produced via reduction of the corresponding acetophenone derivative by a cell-free extract containing an alcohol dehydrogenase (ADH) from Hansenula polymorpha .
Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” are not detailed in the search results, related compounds have been involved in various reactions. For instance, a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives was used to prepare certain derivatives .
Scientific Research Applications
Pharmaceutical Intermediate Synthesis
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is crucial in pharmaceutical synthesis. For instance, it is used as a key intermediate in synthesizing β-adrenoceptor receptor agonists. A study by Ni, Zhang, and Sun (2012) explored the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, showcasing its pharmaceutical relevance (Ni, Zhang, & Sun, 2012).
Antimicrobial Agent Synthesis
Research also indicates its use in antimicrobial agent synthesis. Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating its potential in creating effective antimicrobial compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Enantioselective Catalysis
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride is also significant in enantioselective catalysis. Hanson, Goldberg, Goswami, Tully, and Patel (2005) described the purification and cloning of a ketoreductase used for the preparation of chiral alcohols, including (S)-2-chloro-1-(3-chlorophenyl)-ethanol (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
Biocatalysis
It also plays a role in biocatalysis. Kurbanoğlu, Taskin, Zilbeyaz, and Hasenekoglu (2009) studied the submerged culture of Alternaria alternata for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, showcasing its use in biocatalytic processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Cancer Therapy Research
Interestingly, Zhu, Zhang, Wu, Teraishi, Davis, Jacob, and Fang (2004) investigated a molecule structurally similar to (S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride, finding that it induced S-phase arrest and overexpression of p21 in cancer cells, suggesting potential applications in cancer therapy (Zhu, Zhang, Wu, Teraishi, Davis, Jacob, & Fang, 2004).
Future Directions
Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). The use of enzymes enables shorter, more efficient, and more sustainable alternative routes toward established small molecule APIs . This could potentially be applied to the synthesis of “(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride” in the future.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBZIBCNZGNDV-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-2-(3-chlorophenyl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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